Dicofol

Description

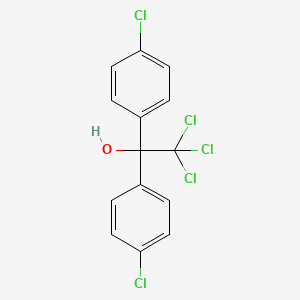

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trichloro-1,1-bis(4-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl5O/c15-11-5-1-9(2-6-11)13(20,14(17,18)19)10-3-7-12(16)8-4-10/h1-8,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOAMTSKGCBMZTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C(Cl)(Cl)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl5O, Array | |

| Record name | DICOFOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3720 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICOFOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0752 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020450 | |

| Record name | Dicofol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dicofol or kelthane is a white crystalline, wettable powder dissolved in a liquid carrier, (water). The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. It can cause illness by inhalation, skin absorption, and/or ingestion. It is used as a pesticide., Colorless solid; [ICSC] Colorless crystalline solid; [MSDSonline], COLOURLESS CRYSTALS. | |

| Record name | DICOFOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3720 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicofol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4796 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICOFOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0752 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

437 °F at 760 mmHg (NTP, 1992), 180 °C at 0.1 mm Hg | |

| Record name | DICOFOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3720 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICOFOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/631 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

75 °F (USCG, 1999), 193 °C, 193 °C, 379 °F (open cup), 120 °F (closed cup), 193 °C o.c. | |

| Record name | DICOFOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3720 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicofol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4796 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICOFOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/631 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICOFOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0752 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 72 °F (NTP, 1992), 400 g/L in acetone, ethyl acetate and toluene at 25 °C. 36 g/L in methanol at 25 °C. 30 g/L in hexane and isopropanol at 25 °C, In water, 1.2 mg/L at 24 °C (99% purity), In water, 0.8 mg/L at 25 °C, Solubility in water: none | |

| Record name | DICOFOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3720 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICOFOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/631 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICOFOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0752 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

greater than 1.1 at 68 °F <0.9 at 20 °C (liquid) (USCG, 1999), Specific gravity: 1.130 at 20 °C, 1.13 g/cm³ | |

| Record name | DICOFOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3720 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICOFOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/631 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICOFOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0752 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Negligible (NTP, 1992), 0.0000004 [mmHg], 3.98X10-7 mm Hg at 25 °C (technical) | |

| Record name | DICOFOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3720 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicofol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4796 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICOFOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/631 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

... Dicofol products contain a number of DDT analogs as manufacturing impurities /which/ include: o,p'- and p,p'-isomers of DDT, DDE, DDD and a substance called extra-chlorine DDT (Cl-DDT)., The content of 1,1-dichloro-2,2-bis(para-chlorophenyl)ethylene (DDE) found in dicofol formulations was calculated to be 1-2%. ... the major impurity was 1,1,1,2-tetrachloro-2,2-bis(4-chlorophenyl)ethane. Up to 18 impurities were reported to be components of various samples of technical dicofol. | |

| Record name | DICOFOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/631 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless solid, Crystals from petroleum ether | |

CAS No. |

115-32-2 | |

| Record name | DICOFOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3720 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicofol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicofol [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicofol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicofol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICOFOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4WMM0WS91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DICOFOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/631 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICOFOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0752 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

173.3 to 175.1 °F (NTP, 1992), 77.5 °C, 77-78 °C | |

| Record name | DICOFOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3720 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICOFOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/631 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICOFOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0752 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Dicofol mechanism of action on nerve transmission

An In-Depth Technical Guide to the Core Mechanism of Action of Dicofol on Nerve Transmission

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular mechanisms underlying the neurotoxicity of this compound, an organochlorine pesticide. The primary neurotoxic effects of this compound stem from its interference with crucial processes of nerve signal transmission, leading to hyperexcitability of the nervous system. This document synthesizes available data on its primary molecular targets, presents relevant (though limited) quantitative data, and outlines key experimental protocols for investigating its neurotoxic effects.

This compound exerts its neurotoxic effects by disrupting the delicate balance of ion transport that governs the generation and propagation of action potentials in neurons.[1] Its lipophilic nature allows it to penetrate the blood-brain barrier and neuronal membranes, where it interacts with several key proteins involved in nerve signaling.[2] The primary mechanism of action can be attributed to the simultaneous disruption of multiple targets, leading to a reduced rate of neuronal repolarization and an increased sensitivity to stimuli.

The overall mechanism involves the inhibition of critical ion pumps (ATPases), alteration of voltage-gated ion channel function, and interference with calcium-mediated neurotransmitter release.

Inhibition of Neuronal ATPases

This compound inhibits the activity of two critical ion pumps: Na+/K+-ATPase and Ca2+-ATPase.[1] These enzymes are essential for maintaining the electrochemical gradients across the neuronal membrane, which are vital for nerve repolarization and overall neuronal function.

-

Na+/K+-ATPase: This enzyme actively transports three sodium ions out of the neuron for every two potassium ions it pumps in, a process that is fundamental for establishing and maintaining the resting membrane potential.

-

Ca2+-ATPase: This pump actively removes calcium ions from the cytoplasm, keeping intracellular calcium concentrations low. This is crucial for terminating calcium-dependent signaling processes.

By inhibiting these ATPases, this compound disrupts the ionic balance, leading to an accumulation of intracellular sodium and calcium, and a decrease in intracellular potassium. This impairment of ion homeostasis hinders the neuron's ability to repolarize after an action potential.[2] An in silico study suggests that this compound binds more effectively to the ATP1A3-ATP1B1 protein complex of Na+/K+-ATPase than its natural ligand, ATP, indicating a potential mechanism for its inhibitory action.[2]

Alteration of Voltage-Gated Sodium Channels

Similar to its structural analog DDT, this compound targets voltage-gated sodium channels. These channels are responsible for the rapid influx of sodium ions that underlies the rising phase of the action potential. This compound alters the gating properties of these channels; they activate (open) normally in response to membrane depolarization, but their inactivation (closing) is significantly slowed. This prolonged open state allows for a persistent influx of sodium ions, which further impairs the repolarization of the nerve axon and contributes to a state of hyperexcitability.

Inhibition of Calmodulin-Mediated Calcium Transport

This compound also interferes with calcium signaling by inhibiting the function of calmodulin, a ubiquitous and essential calcium-binding protein. In nerve terminals, calmodulin plays a critical role in mediating the calcium-dependent release of neurotransmitters. Following the influx of calcium through voltage-gated calcium channels during an action potential, calcium binds to calmodulin, which then activates a cascade of events leading to the fusion of synaptic vesicles with the presynaptic membrane and the release of neurotransmitters into the synaptic cleft. By inhibiting calmodulin's ability to transport and mediate the effects of calcium, this compound disrupts this crucial step in synaptic transmission.

The Role of GABA Receptors in this compound Neurotoxicity

While some organochlorine pesticides, such as lindane and dieldrin (B1670511), are known to be non-competitive antagonists of the GABA-A receptor, there is no direct evidence to suggest that this compound shares this mechanism of action.[3][4][5][6][7] The primary neurotoxic effects of this compound are attributed to its actions on ATPases, voltage-gated sodium channels, and calmodulin. Therefore, GABA receptors are not considered a primary target for this compound, distinguishing its mode of action from that of other compounds within the broader organochlorine class.

Quantitative Data on this compound's Neurotoxic Activity

Despite the established mechanisms of action, there is a notable lack of publicly available, experimentally determined quantitative data, such as IC50 or Ki values, for the direct interaction of this compound with its primary neural targets. The available data is largely limited to in silico predictions and general toxicity metrics.

Table 1: In Silico Binding Affinity of this compound

| Target | Ligand | Binding Affinity (kcal/mol) | Study Type |

|---|---|---|---|

| Na+/K+-ATPase (ATP1A3-ATP1B1 complex) | This compound | -9.5 | Molecular Docking[2] |

| Na+/K+-ATPase (ATP1A3-ATP1B1 complex) | ATP (natural ligand) | -8.7 | Molecular Docking[2] |

Table 2: General Toxicity of this compound

| Metric | Value | Species | Route of Exposure |

|---|---|---|---|

| LC50 | 35 µL and 50 µL in 15L of water | Channa punctatus (freshwater fish) | Aquatic |

| LD50 | 587 mg/kg | Rat | Oral |

Experimental Protocols for Assessing Neurotoxicity

The following sections outline representative experimental protocols that can be employed to investigate the effects of this compound on its key molecular targets. These are generalized methodologies and would require optimization for specific experimental conditions.

Na+/K+-ATPase Activity Assay

This protocol describes a colorimetric method to measure the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

Methodology:

-

Preparation of Synaptosomes: Isolate synaptosomes from brain tissue of the test organism through differential centrifugation.

-

Reaction Setup: Prepare two sets of reaction mixtures.

-

Total ATPase Activity: Contains buffer (e.g., Tris-HCl), MgCl2, NaCl, KCl, and ATP.

-

Ouabain-Insensitive ATPase Activity: Contains the same components as the total activity mixture plus ouabain, a specific inhibitor of Na+/K+-ATPase.

-

-

Enzyme Reaction:

-

Add the synaptosomal preparation to the reaction mixtures and incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a solution like trichloroacetic acid.

-

-

Phosphate Quantification:

-

Calculation:

-

Determine the concentration of Pi released using a standard curve.

-

The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity and the ouabain-insensitive ATPase activity.

-

Patch-Clamp Electrophysiology for Voltage-Gated Sodium Channels

This protocol outlines the whole-cell patch-clamp technique to record sodium currents from isolated neurons and assess the effects of this compound.

Methodology:

-

Cell Preparation: Culture primary neurons or a suitable neuronal cell line on glass coverslips.

-

Recording Setup:

-

Place a coverslip in a recording chamber on an inverted microscope.

-

Perfuse the chamber with an external recording solution.

-

Use a glass micropipette filled with an internal solution as the recording electrode.

-

-

Whole-Cell Configuration:

-

Approach a neuron with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

-

-

Voltage-Clamp Recording:

-

Hold the neuron at a negative membrane potential (e.g., -80 mV) to keep the sodium channels in a closed state.

-

Apply a series of depolarizing voltage steps to elicit sodium currents.

-

Record the baseline sodium currents.

-

-

Drug Application:

-

Perfuse the chamber with the external solution containing this compound at various concentrations.

-

Record the sodium currents in the presence of this compound.

-

-

Data Analysis:

-

Analyze the recorded currents to determine the effects of this compound on channel kinetics, including activation, inactivation, and recovery from inactivation.

-

Calmodulin Binding Assay (Pull-Down Assay)

This protocol describes a method to investigate the binding of proteins to calmodulin in the presence and absence of calcium, and how this might be affected by this compound.[12][13]

Methodology:

-

Preparation of Lysate: Prepare a protein lysate from brain tissue or cultured neurons.

-

Bead Preparation: Use commercially available calmodulin-sepharose beads. Wash the beads with a binding buffer.

-

Binding Reaction:

-

Divide the protein lysate into different treatment groups (e.g., control, this compound-treated).

-

For each treatment group, set up two conditions: one with calcium (e.g., CaCl2) and one without (with a calcium chelator like EGTA).

-

Incubate the treated lysates with the calmodulin-sepharose beads to allow binding.

-

-

Washing: Pellet the beads by centrifugation and wash them several times with the binding buffer (containing either CaCl2 or EGTA) to remove non-specifically bound proteins.

-

Elution: Elute the calmodulin-binding proteins from the beads, for example, by using a buffer containing a high concentration of a chelating agent or by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against a protein of interest known to bind calmodulin, or by mass spectrometry to identify novel binding partners affected by this compound.

Conclusion

The neurotoxic mechanism of action of this compound is multifaceted, involving the disruption of fundamental processes in nerve transmission. Its primary targets are Na+/K+-ATPase, Ca2+-ATPase, voltage-gated sodium channels, and calmodulin. The simultaneous action on these targets leads to a failure of neuronal repolarization and altered neurotransmitter release, resulting in neuronal hyperexcitability. Notably, unlike some other organochlorine pesticides, this compound does not appear to primarily target GABA receptors. While the qualitative aspects of its neurotoxicity are understood, a significant gap exists in the availability of quantitative data on its direct interactions with these molecular targets. Further research employing the experimental approaches outlined in this guide is necessary to fully characterize the potency and kinetics of this compound's effects at a molecular level, which is crucial for a comprehensive risk assessment and for the development of potential therapeutic strategies in cases of exposure.

References

- 1. entomologyjournals.com [entomologyjournals.com]

- 2. An in silico analysis of this compound-induced neurotoxicity mechanisms in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The organochlorine pesticides gamma-hexachlorocyclohexane (lindane), alpha-endosulfan and dieldrin differentially interact with GABA(A) and glycine-gated chloride channels in primary cultures of cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polychlorocycloalkane insecticide action on GABA-and glycine-dependent chloride flux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel GABA receptor pesticide targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. books.rsc.org [books.rsc.org]

- 8. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. content.abcam.com [content.abcam.com]

- 11. researchgate.net [researchgate.net]

- 12. Pull-down Assay to Characterize Ca2+/Calmodulin Binding to Plant Receptor Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pull-down of Calmodulin-binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural and Synthetic Relationship Between Dicofol and DDT

This technical guide provides a comprehensive analysis of the structural and synthetic relationship between the organochlorine pesticides Dicofol and Dichlorodiphenyltrichloroethane (DDT). It is intended for researchers, scientists, and professionals in drug development and environmental science, offering detailed chemical information, quantitative data, and experimental methodologies.

Executive Summary

This compound, an acaricide effective against spider mites, is a close structural analogue of the infamous insecticide DDT.[1] The primary structural difference is the presence of a hydroxyl group on the benzylic carbon of this compound, where DDT has a hydrogen atom.[1][2] This seemingly minor modification has significant implications for its pesticidal activity and toxicological profile. Critically, the common industrial synthesis of this compound historically utilized technical-grade DDT as a starting material.[1][3] This process has led to the persistent issue of DDT and its related compounds (DDTr) as significant impurities in commercial this compound formulations, contributing to continued environmental contamination long after the widespread ban of DDT itself.[4] Modern manufacturing processes have significantly reduced these impurity levels, with some technical-grade this compound now containing less than 0.1% DDT.[1]

Chemical Structures: A Comparative View

The core structural similarity between this compound and DDT is the 1,1-bis(4-chlorophenyl)ethane backbone. The key distinction lies in the substituent at the C-2 position of the ethane (B1197151) chain.

-

DDT (1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane): Features a hydrogen atom at the C-2 position.[5]

-

This compound (2,2,2-trichloro-1,1-bis(4-chlorophenyl)ethanol): Features a hydroxyl (-OH) group at the C-2 position, classifying it as a tertiary alcohol.[1][2]

This structural relationship is visualized in the diagram below.

Caption: Structural transformation from DDT to this compound.

Physicochemical Properties

The addition of the polar hydroxyl group in this compound alters its physical and chemical properties compared to DDT. A summary of these properties is presented in the table below.

| Property | DDT | This compound |

| Chemical Formula | C₁₄H₉Cl₅[5][6] | C₁₄H₉Cl₅O[1][7] |

| Molecular Weight | 354.49 g/mol [5][6] | 370.48 g/mol [1][8] |

| Appearance | White crystalline solid[5] | Pure: White crystalline solid. Technical: Red-brown viscous liquid.[1] |

| Melting Point | ~108.5 °C (for p,p'-DDT) | 78.5 - 79.5 °C (Pure) |

| Water Solubility | 1.2 - 5.5 µg/L at 25°C | 0.8 mg/L at 25°C[1] |

| Log P (Octanol-Water Partition Coefficient) | ~6.91 | ~4.28[1] |

Synthesis of this compound from DDT

The industrial production of this compound is commonly achieved through a two-step process starting from technical-grade DDT. This synthesis pathway is a direct cause of DDT-related impurities in the final product.

The logical flow of the synthesis and the resulting product composition is outlined below:

Caption: Synthesis of this compound from technical DDT.

Impurities in Technical Grade this compound

The use of technical DDT, which contains various isomers and related compounds, results in a technical this compound product with a complex impurity profile.[9] The conversion efficiency of o,p'-DDT to o,p'-dicofol is significantly lower than that of p,p'-DDT to p,p'-dicofol, leading to a higher proportion of o,p'-DDT remaining as an impurity.[10]

| Component | Typical Percentage in Technical this compound | Role |

| p,p'-Dicofol | ~80%[3] | Active Ingredient (Acaricide) |

| o,p'-Dicofol | ~20%[3] | Active Ingredient (Acaricide) |

| p,p'-DDT | Variable, modern processes <0.1%[1] | Impurity / Unreacted Starting Material |

| o,p'-DDT | Variable, can be a major impurity[10] | Impurity / Unreacted Starting Material |

| p,p'-DDE | Variable | Impurity / Degradation Product |

| Cl-DDT | Variable | Impurity / Intermediate |

| p,p'-Dichlorobenzophenone (DCBP) | Variable | Impurity / Degradation Product[3] |

Experimental Protocols

Synthesis of this compound from Technical DDT (Illustrative Lab Scale)

This protocol describes a general procedure for the synthesis of this compound. Note: This process involves hazardous materials and should only be performed by qualified personnel in a controlled laboratory setting.

-

Recrystallization of DDT (Optional but Recommended):

-

Dissolve technical DDT in a suitable hot solvent such as isobutanol.[11]

-

Allow the solution to cool slowly to promote crystallization of the desired p,p'-DDT isomer.

-

Filter the crystals and wash with a small amount of cold solvent. Dry under vacuum. This step significantly reduces initial impurities.[11]

-

-

Chlorination to form 1,1-bis(p-chlorophenyl)-1,2,2,2-tetrachloroethane (Cl-DDT):

-

Charge a reaction vessel with the purified p,p'-DDT.

-

Introduce a chlorinating agent (e.g., chlorine gas) in the presence of an initiator (e.g., UV light or a radical initiator).

-

The reaction is typically carried out in an inert solvent. Monitor the reaction progress using Gas Chromatography (GC) until the starting DDT is consumed.

-

-

Hydrolysis to this compound:

-

To the reaction mixture containing Cl-DDT, add a hydrolyzing agent, such as an aqueous solution of a strong base (e.g., sodium hydroxide) or acid (e.g., sulfuric acid).[11]

-

Heat the mixture under reflux for several hours to facilitate the hydrolysis of the tetrachloroethane intermediate to the tertiary alcohol, this compound.

-

Monitor the disappearance of the Cl-DDT intermediate by GC.

-

-

Workup and Purification:

-

After cooling, neutralize the reaction mixture.

-

Perform a liquid-liquid extraction using a suitable organic solvent (e.g., hexane (B92381), toluene).

-

Wash the organic phase with water to remove inorganic salts.

-

Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to yield crude this compound.

-

Further purification can be achieved by recrystallization from a solvent like hexane or acetic acid to obtain pure p,p'-dicofol.[11]

-

The workflow for this experimental procedure is visualized below.

Caption: Experimental workflow for this compound synthesis.

Analytical Determination of this compound and DDT Residues

Gas Chromatography with an Electron Capture Detector (GC-ECD) is a standard method for the quantitative analysis of organochlorine pesticides like this compound and DDT.

-

Sample Preparation (Extraction):

-

Homogenize the sample matrix (e.g., soil, water, biological tissue).

-

Perform solvent extraction using a nonpolar solvent or mixture, such as hexane/acetone or dichloromethane.[12] Techniques like soxhlet extraction or pressurized liquid extraction can be employed for solid samples.

-

Concentrate the extract to a smaller volume using a rotary evaporator or a stream of nitrogen.

-

-

Cleanup (Purification):

-

Remove interfering co-extractives (lipids, pigments) using techniques like solid-phase extraction (SPE) with silica (B1680970) or florisil (B1214189) cartridges, or gel permeation chromatography (GPC).

-

The choice of cleanup method depends on the complexity of the sample matrix.

-

-

GC-ECD Analysis:

-

Instrument: Gas chromatograph equipped with an Electron Capture Detector (ECD).

-

Column: A capillary column with a nonpolar or semi-polar stationary phase (e.g., DB-5) is typically used.[12]

-

Injection: Inject a small volume (e.g., 1 µL) of the cleaned extract into the GC inlet.

-

Temperature Program: Use a temperature gradient to separate the compounds based on their boiling points and interaction with the stationary phase. A typical program might start at 100°C, ramp up to 280°C.

-

Detection: The ECD is highly sensitive to halogenated compounds. As eluting compounds pass through the detector, they capture electrons, causing a measurable change in the standing current, which generates a peak.

-

Quantification: Compare the peak areas or heights of the analytes in the sample to those of a calibration curve generated from certified reference standards of this compound and DDT isomers.

-

Conclusion

The relationship between this compound and DDT is fundamentally structural and synthetic. This compound is a hydroxylated derivative of DDT, a modification that converts it from a potent insecticide to an effective acaricide. However, the reliance on DDT as a synthetic precursor has historically made the this compound industry a significant source of environmental DDT contamination. While modern production methods have drastically reduced these impurities, a thorough understanding of this relationship is essential for environmental monitoring, toxicological assessment, and the regulation of pesticides. The data and protocols provided in this guide offer a technical foundation for professionals working in these fields.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C14H9Cl5O | CID 8268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. toxicslink.org [toxicslink.org]

- 4. researchgate.net [researchgate.net]

- 5. DDT (PIM 127) [inchem.org]

- 6. Structure and Uses of DDT, Saccharin, BHC and Chloramine T | Pharmaguideline [pharmaguideline.com]

- 7. This compound [webbook.nist.gov]

- 8. medkoo.com [medkoo.com]

- 9. DDT - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. US5118881A - Process for preparing environmentally safe this compound and its formulations - Google Patents [patents.google.com]

- 12. fao.org [fao.org]

The Dichotomy of Decay: An In-depth Technical Guide to Dicofol Degradation Under Aerobic and Anaerobic Conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicofol, an organochlorine pesticide structurally related to DDT, has been widely used as a miticide to control spider mites on various agricultural crops. Its persistence in the environment and potential for bioaccumulation have raised significant concerns, leading to restrictions on its use in many countries. Understanding the degradation pathways of this compound under different environmental conditions is crucial for assessing its environmental fate, developing effective remediation strategies, and ensuring food safety. This technical guide provides a comprehensive overview of the aerobic and anaerobic degradation pathways of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the core processes.

Aerobic Degradation of this compound

Under aerobic conditions, the microbial degradation of this compound is initiated by the transformation of the parent molecule into p,p'-dichlorobenzophenone (DCBP). This initial step is a critical and frequently reported event in the aerobic breakdown of this compound.

The primary identified metabolite in the aerobic degradation of this compound is p,p'-dichlorobenzophenone (DCBP) . This transformation has been observed in various studies, including those involving wastewater treatment simulations and specific bacterial strains. For instance, in aerobic wastewater treatment, a significant portion of this compound (57% of the initial radioactivity in one study) was found to be sorbed to biological sludge in the form of DBP[1]. Furthermore, the bacterium Microbacterium sp. D-2, isolated from pesticide-contaminated agricultural soil, has demonstrated the ability to degrade 50 mg/L of this compound at a rate of 85.1% within 24 hours, with DCBP being the identified metabolite.

While the initial conversion to DCBP is well-documented, the complete mineralization of this compound under aerobic conditions appears to be a slow process. One study reported that only 0.1% of this compound was mineralized in an aerobic wastewater treatment system[1]. The subsequent degradation of DCBP is less well-defined in the context of this compound biodegradation. However, studies on the aerobic degradation of other chlorinated aromatic compounds suggest that the pathway likely involves the action of dioxygenase enzymes, which catalyze the insertion of two hydroxyl groups into the aromatic ring. This hydroxylation destabilizes the ring, leading to cleavage and subsequent metabolism through central metabolic pathways, ultimately resulting in the formation of carbon dioxide and water.

Anaerobic Degradation of this compound

In the absence of oxygen, the degradation of this compound proceeds through different intermediates and pathways. Similar to aerobic conditions, the formation of p,p'-dichlorobenzophenone (DCBP) is also observed under anaerobic conditions. However, anaerobic degradation is characterized by the presence of reductive dechlorination reactions.

Studies on the anaerobic biodigestion of sludge have shown a significant reduction in both this compound and DCBP concentrations. After 18 days of anaerobic treatment, only 3% of the initial this compound and 5% of the initial DCBP were detected. However, a substantial portion of the initial radioactivity (70%) remained in the sludge, suggesting the formation of other, unquantified metabolites[1].

In addition to DCBP, other metabolites have been identified under anaerobic conditions, including 4,4'-dichlorobenzhydrol and 1,1-(p-chlorophenyl)-2,2-dichloroethanol . The formation of these reduced intermediates highlights the role of reductive processes in the anaerobic breakdown of this compound. The half-life of this compound in anaerobic soil has been reported to be as short as 15.9 days.

The further anaerobic degradation of these intermediates is thought to proceed via reductive dechlorination, where chlorine atoms are sequentially removed from the aromatic rings. This process is a common feature in the anaerobic biodegradation of many chlorinated organic compounds. For instance, the anaerobic degradation of dichlorophenols and dichlorobiphenyls involves the removal of chlorine substituents, leading to less chlorinated and more readily degradable compounds. Ultimately, the aromatic rings can be cleaved and mineralized to methane (B114726) and carbon dioxide by methanogenic consortia.

Quantitative Data on this compound Degradation

The rate of this compound degradation is influenced by various factors, including the presence or absence of oxygen, the microbial community, temperature, and pH. The following tables summarize the available quantitative data on this compound degradation under different conditions.

| Condition | Matrix | Parameter | Value | Reference |

| Aerobic | Water/Sediment | Half-life | 70-84 days | OSPAR Commission |

| Wastewater Sludge | Mineralization | 0.1% | [1] | |

| Liquid Culture (Microbacterium sp. D-2) | Degradation | 85.1% of 50 mg/L in 24h | ||

| Anaerobic | Soil | Half-life | 15.9 days | |

| Wastewater Sludge | This compound remaining after 18 days | 3% | [1] | |

| Wastewater Sludge | DCBP remaining after 18 days | 5% | [1] |

Experimental Protocols

Protocol 1: Soil Microcosm Setup for this compound Degradation Studies

This protocol outlines the setup of soil microcosms to study the degradation of this compound under controlled laboratory conditions.

Materials:

-

Fresh soil samples from a relevant site (e.g., agricultural field).

-

This compound standard (analytical grade).

-

Acetone (B3395972) (pesticide residue grade).

-

Sterile deionized water.

-

Glass jars or serum bottles with appropriate caps.

-

For anaerobic setup: Anaerobic chamber or gas-tight containers, nitrogen gas, and a redox indicator (e.g., resazurin).

Procedure:

-

Soil Preparation: Air-dry the soil and pass it through a 2-mm sieve to remove large debris and ensure homogeneity. Determine the water holding capacity of the soil.

-

Spiking: Prepare a stock solution of this compound in acetone. Add the required volume of the stock solution to a small portion of the soil and allow the acetone to evaporate completely in a fume hood. This ensures even distribution of the pesticide. Mix the spiked soil thoroughly with the remaining soil to achieve the desired final concentration.

-

Microcosm Assembly:

-

Aerobic: Place a known amount of the spiked soil (e.g., 50 g) into a glass jar. Adjust the moisture content to 60-70% of the water holding capacity with sterile deionized water. Cover the jars with perforated aluminum foil to allow for gas exchange while minimizing water loss.

-

Anaerobic: Place a known amount of the spiked soil into a serum bottle inside an anaerobic chamber. Add sterile deionized water to create a soil slurry. Seal the bottles with butyl rubber stoppers and aluminum crimp caps. Purge the headspace with nitrogen gas to remove any residual oxygen.

-

-

Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) for the duration of the experiment.

-

Sampling: At predetermined time points, sacrifice triplicate microcosms from each treatment for analysis.

Protocol 2: Extraction and Analysis of this compound and its Metabolites

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction from Soil:

-

Weigh 10 g of the soil sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile (B52724).

-

Shake vigorously for 1 minute.

-

Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl).

-

Shake vigorously for 1 minute.

-

Centrifuge at 3000 rpm for 5 minutes.

-

The upper acetonitrile layer contains the extracted pesticides.

HPLC-UV Analysis:

-

Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water. A typical gradient might start at 50% acetonitrile and increase to 90% over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 230 nm for this compound and DCBP.

-

Injection Volume: 20 µL.

GC-MS Analysis:

-

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

-

Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250°C (pulsed splitless injection).

-

Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification of target analytes.

Conclusion

The degradation of this compound is a complex process that is highly dependent on the prevailing environmental conditions. Under aerobic conditions, the primary degradation pathway involves the transformation to p,p'-dichlorobenzophenone, with subsequent slow mineralization. In anaerobic environments, the degradation is characterized by reductive processes, leading to the formation of DCBP, 4,4'-dichlorobenzhydrol, and 1,1-(p-chlorophenyl)-2,2-dichloroethanol, followed by reductive dechlorination. While significant progress has been made in identifying the initial degradation products, further research is needed to fully elucidate the complete degradation pathways and the specific microorganisms and enzymes involved in the mineralization of this compound and its metabolites. The detailed experimental protocols provided in this guide offer a framework for conducting robust studies to further unravel the intricacies of this compound's environmental fate. Information on the specific signaling pathways within microorganisms that regulate the expression of degradative enzymes for this compound remains a key area for future investigation.

References

Endocrine Disrupting Effects of Dicofol and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicofol, an organochlorine pesticide, and its metabolites have been identified as endocrine-disrupting chemicals (EDCs) with the potential to interfere with hormonal signaling pathways, posing risks to both wildlife and human health. This technical guide provides an in-depth analysis of the endocrine-disrupting properties of this compound and its primary metabolites, focusing on their interactions with estrogen, androgen, and thyroid hormone systems. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows to serve as a comprehensive resource for the scientific community.

Introduction

This compound is a miticide that has been used extensively in agriculture. Structurally similar to DDT, technical-grade this compound contains isomers of this compound itself, as well as contaminants from its synthesis, including DDT and its metabolites like DDE.[1] The endocrine-disrupting potential of these compounds has been a subject of scientific investigation due to their persistence in the environment and ability to bioaccumulate. Endocrine disruptors can exert their effects by mimicking endogenous hormones, blocking hormone receptors, or altering hormone synthesis, metabolism, and transport.[2][3] This guide focuses on the specific endocrine-disrupting effects of this compound and its key metabolites, providing a technical overview for researchers in toxicology, endocrinology, and drug development.

Quantitative Data on Endocrine Disruption

The estrogenic activity of this compound isomers has been quantified using in vitro assays. The following table summarizes the half-maximal effective concentrations (EC50) for the induction of β-galactosidase in a yeast-based human estrogen receptor (hER) gene transcription assay.[4]

| Compound | Isomer/Enantiomer | EC50 (M) |

| This compound | p,p'-dicofol | 1.6 x 10-6 |

| (±)-o,p'-dicofol | 4.2 x 10-6 | |

| (-)-o,p'-dicofol | 5.1 x 10-7 | |

| (+)-o,p'-dicofol | Negligible Activity | |

| Control | (+)-17β-estradiol | 3.7 x 10-10 |

Data from Hoekstra et al. (2006)[4]

Experimental Protocols

A variety of in vitro and in vivo assays are utilized to assess the endocrine-disrupting potential of chemicals like this compound. Below are detailed methodologies for key experiments.

In Vitro Assays

The YES assay is a recombinant yeast-based screen used to detect estrogenic activity.[5][6][7][8][9]

-

Principle: Genetically modified Saccharomyces cerevisiae containing the human estrogen receptor (hER) gene and a reporter gene (e.g., lacZ for β-galactosidase) are used. Binding of an estrogenic compound to the hER activates transcription of the reporter gene, leading to a measurable colorimetric change.[5][7]

-

Yeast Culture Preparation: A single colony of the recombinant yeast is inoculated into a minimal medium and grown overnight at 30°C with shaking to the mid-logarithmic phase.[5]

-

Assay Procedure:

-

Test compounds and a positive control (e.g., 17β-estradiol) are serially diluted in ethanol (B145695) and added to a 96-well plate.[5]

-

The solvent is evaporated.

-

The yeast culture, diluted in a fresh medium containing a chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside - CPRG), is added to each well.[5]

-

The plate is incubated at 30°C for 48-72 hours.

-

Absorbance is measured at a specific wavelength (e.g., 570 nm) to quantify the color change, which is proportional to the estrogenic activity.[5]

-

-

Data Analysis: The EC50 value is determined by plotting the absorbance against the log of the test compound concentration and fitting the data to a sigmoidal dose-response curve.[10]

This competitive radioligand binding assay measures the ability of a test compound to bind to the androgen receptor.[2][3][10]

-

Principle: The assay quantifies the displacement of a high-affinity radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-DHT) from the androgen receptor by the test compound.[10]

-

Materials:

-

Assay Procedure:

-

In a 96-well plate, the androgen receptor solution, radioligand, and either assay buffer (total binding), a saturating concentration of unlabeled androgen (non-specific binding), or the test compound are combined.[10]

-

The plate is incubated at 4°C for 18-24 hours to reach equilibrium.[10]

-

Ice-cold HAP slurry is added to each well, and the plate is incubated on ice.

-

The plate is centrifuged to pellet the HAP with the bound receptor-ligand complex.

-

The supernatant is aspirated, and the pellet is washed.[10]

-

Scintillation cocktail is added, and radioactivity is measured using a liquid scintillation counter.[10]

-

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of specific binding) is determined from a dose-response curve.[10] The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[10]

In Vivo Assays

This short-term in vivo screening assay assesses the estrogenic properties of a chemical by measuring the increase in uterine weight in female rodents.[11][12][13]

-

Principle: The assay utilizes either immature female rats or ovariectomized adult female rats, in which the hypothalamic-pituitary-ovarian axis is not fully functional, making the uterine tissue highly sensitive to estrogenic stimuli.[11][13]

-

Animal Models:

-

Immature female model: Weanling female rats (e.g., postnatal day 18-20).

-

Ovariectomized adult female model: Young adult female rats are ovariectomized and allowed a post-operative period for uterine regression.[13]

-

-

Experimental Design:

-

Animals are randomly assigned to control and treatment groups (at least 6 animals per group).[11]

-

The test substance is administered daily for three consecutive days via oral gavage or subcutaneous injection at a minimum of two dose levels.[11][13] A positive control group (e.g., treated with ethinyl estradiol) and a vehicle control group are included.

-

Animals are euthanized approximately 24 hours after the final dose.[11]

-

The uterus is excised, trimmed of fat, and weighed (both wet and blotted weight).

-

-

Endpoint: A statistically significant increase in the mean uterine weight of a treatment group compared to the vehicle control group indicates a positive estrogenic response.[11]

This study provides information on the potential health hazards from repeated oral exposure to a substance, including endocrine-related effects.[1][4][14][15][16]

-

Principle: The test substance is administered orally to rodents for 28 days to evaluate a range of toxicological endpoints, including those indicative of endocrine disruption.[4]

-

Experimental Design:

-

Young adult rats are assigned to at least three dose groups and a control group (typically 10 males and 10 females per group).[4]

-

The test substance is administered daily by gavage or in the diet/drinking water.

-

Daily clinical observations and weekly measurements of body weight and food consumption are recorded.

-

Towards the end of the study, functional observations, such as sensory reactivity and motor activity, are performed.[4]

-

-

Endocrine-Related Endpoints:

-

Hormone analysis: Measurement of serum levels of testosterone, estradiol, T3, T4, and TSH.[1]

-

Organ weights: Weights of endocrine-sensitive organs such as testes, epididymides, seminal vesicles, prostate, ovaries, and uterus are recorded.[15]

-

Histopathology: Microscopic examination of the aforementioned organs, as well as the thyroid and adrenal glands.[15]

-

Estrous cycle monitoring: Daily vaginal smears are taken from females to monitor the stages of the estrous cycle.[15]

-

-

Data Analysis: Dose-response relationships are evaluated for all endpoints to determine a No-Observed-Adverse-Effect Level (NOAEL).[4]

Signaling Pathways and Mechanisms of Action

This compound and its metabolites disrupt the endocrine system primarily through interactions with the estrogen, androgen, and thyroid hormone signaling pathways.

Estrogen Receptor Signaling Pathway

This compound acts as an agonist of the estrogen receptor alpha (ERα), mimicking the effects of endogenous estrogens.[4][17]

-

Mechanism:

-

This compound enters the target cell and binds to the ligand-binding domain of the inactive ERα, which is typically complexed with heat shock proteins (HSPs) in the cytoplasm.

-

Ligand binding induces a conformational change in ERα, causing the dissociation of HSPs and receptor dimerization.

-

The activated ERα dimer translocates to the nucleus.

-

In the nucleus, the dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

-

The DNA-bound receptor complex recruits co-activator proteins, initiating the transcription of estrogen-responsive genes, leading to an estrogenic effect.[9]

-

References

- 1. researchgate.net [researchgate.net]

- 2. DDT - Wikipedia [en.wikipedia.org]

- 3. In silico comparison between the mutated and wild-type androgen receptors and their influence on the selection of optimum androgenic receptor blockers for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Estrogenic activity of this compound with the human estrogen receptor: Isomer- and enantiomer-specific implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A molecular docking study of phytochemical estrogen mimics from dietary herbal supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Silico Discovery of Androgen Receptor Antagonists with Activity in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of estrogen receptor-alpha transcriptional activity by the coactivator PGC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Endocrine-Disrupting Chemicals: Associated Disorders and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Estrogen response element-dependent regulation of transcriptional activation of estrogen receptors alpha and beta by coactivators and corepressors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Disruption of Androgen Receptor Signaling in Males by Environmental Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mbimph.com [mbimph.com]

- 12. Background Information for p,p’-DDE - Interaction Profile for: Persistent Chemicals Found in Fish (Chlorinated Dibenzo-p-Dioxins, Hexachlorobenzene, p,p’-DDE, Methylmercury, and Polychlorinated Biphenyls) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. mbimph.com [mbimph.com]

- 14. Persistent DDT metabolite p,p'-DDE is a potent androgen receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Pesticides With Potential Thyroid Hormone-Disrupting Effects: A Review of Recent Data [frontiersin.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Isomers of Dicofol: p,p'-dicofol and o,p'-dicofol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicofol is an organochlorine miticide structurally related to DDT, historically used to control mites on various agricultural crops.[1] Technical grade this compound is a mixture of two primary isomers: the more abundant and biologically active p,p'-dicofol, and the less prevalent o,p'-dicofol.[1][2] The presence and differential activities of these isomers are of significant interest due to their distinct physicochemical properties, toxicological profiles, and environmental fates. This guide provides a comprehensive technical overview of p,p'-dicofol and o,p'-dicofol, with a focus on their properties, experimental analysis, and mechanisms of action.

Physicochemical and Toxicological Properties

The isomeric forms of this compound exhibit differences in their physical, chemical, and toxicological characteristics. A summary of these properties is presented below for comparative analysis.

Table 1: Physicochemical Properties of this compound Isomers

| Property | p,p'-dicofol | o,p'-dicofol | References |

| Molecular Formula | C₁₄H₉Cl₅O | C₁₄H₉Cl₅O | [3][4] |

| Molecular Weight | 370.5 g/mol | 370.49 g/mol | [1][4][5] |

| Appearance | White crystalline solid | White to off-white solid | [1][5] |

| Water Solubility | 0.8 mg/L at 25°C | Insoluble | [5][6] |

| Vapor Pressure | 5.33 x 10⁻⁵ Pa at 25°C | - | [7] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 4.3 | 5.5 | [1][8] |

| Hydrolysis Half-life (DT₅₀) | 85 days (pH 5), 64 hours (pH 7), 26 minutes (pH 9) | 47 days (pH 5), 8 hours (pH 7), 9 minutes (pH 9) | [7] |

| Soil Aerobic Half-life (DT₅₀) | 60.8 days (25°C), 187 days (10°C) | 7.6 days (25°C), 23.4 days (10°C) | [7] |

Table 2: Toxicological Properties of this compound Isomers

| Endpoint | p,p'-dicofol | o,p'-dicofol | References |

| Estrogenic Activity (EC₅₀, Yeast Estrogen Screen) | 1.6 x 10⁻⁶ M | 4.2 x 10⁻⁶ M | [2] |

| Acute Oral LD₅₀ (Rat) | 587 mg/kg (Technical this compound) | - | [9] |

| 96-hour LC₅₀ (Rainbow Trout) | 0.12 mg/L (Technical this compound) | - | [9] |

| 96-hour LC₅₀ (Sheepshead Minnow) | 0.37 mg/L (Technical this compound) | - | [9] |

| 96-hour LC₅₀ (Fish - general) | 0.053 - 0.086 mg/L (cold water); 0.31 - 0.51 ppm (warm water) | - | [10][11] |

| Avian Dietary LC₅₀ (Bobwhite Quail) | 3010 ppm (Technical this compound) | - | [9] |

| Bioconcentration Factor (BCF) in fish | 10,000 (Technical this compound) | - | [7] |

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the study of this compound isomers.

Yeast Estrogen Screen (YES) Assay for Estrogenic Activity

This protocol is a synthesized methodology for determining the estrogenic potential of this compound isomers using a recombinant Saccharomyces cerevisiae yeast strain expressing the human estrogen receptor (hER) and a lacZ reporter gene.[2][12][13][14][15]

a. Materials:

-

Recombinant Saccharomyces cerevisiae strain (e.g., BJ1991)

-

Growth medium and minimal medium

-

17β-estradiol (positive control)

-

p,p'-dicofol and o,p'-dicofol test compounds

-

Ethanol (B145695) (solvent)

-

Chlorophenol red-β-D-galactopyranoside (CPRG) substrate

-

96-well microtiter plates

-

Incubator and microplate reader

b. Procedure:

-

Yeast Culture Preparation: Inoculate the growth medium with the yeast strain and incubate at 28°C on an orbital shaker until the optical density at 620 nm (A₆₂₀) reaches approximately 1.0.[14]

-

Assay Medium Preparation: Prepare the assay medium by adding the chromogenic substrate CPRG to fresh growth medium and seed it with the yeast culture.[14]

-

Compound Plating: Prepare serial dilutions of the this compound isomers and the 17β-estradiol positive control in ethanol. Aliquot 10 µL of each dilution into the wells of a 96-well plate and allow the ethanol to evaporate.[14]

-

Incubation: Add the seeded assay medium to each well of the microtiter plate. Cover the plate and incubate at 34°C for 48-52 hours.[14]

-

Measurement: Measure the absorbance of each well at 575 nm using a microplate reader. The color change from yellow to red, due to the degradation of CPRG by β-galactosidase, is proportional to the estrogenic activity.

-

Data Analysis: Construct dose-response curves and calculate the half-maximal effective concentration (EC₅₀) for each isomer.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Residue Analysis in Soil

This protocol outlines a method for the extraction and quantification of p,p'-dicofol and o,p'-dicofol residues in soil samples, adapted from general pesticide residue analysis procedures.[16][17][18][19]

a. Materials:

-

Soil sample

-

Acetonitrile (B52724) (ACN)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) (for QuEChERS extraction)

-

Primary secondary amine (PSA) sorbent and C18 (for dispersive solid-phase extraction cleanup)

-

GC-MS/MS system with a suitable capillary column (e.g., HP-5MS)

b. Procedure:

-

Sample Extraction (QuEChERS):

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take an aliquot of the acetonitrile supernatant.

-

Add d-SPE sorbents (e.g., PSA and C18) to remove interfering matrix components.[17]

-

Vortex and centrifuge.

-

-

GC-MS/MS Analysis:

-

Inject an aliquot of the cleaned-up extract into the GC-MS/MS system.

-

GC Conditions (representative):

-

Inlet temperature: 250°C

-

Oven program: Start at 70°C, ramp to 150°C at 25°C/min, then to 280°C at 8°C/min, hold for 5 min.

-

-

MS/MS Conditions:

-

Ionization mode: Electron Impact (EI)

-

Acquisition mode: Multiple Reaction Monitoring (MRM)

-

Select specific precursor and product ions for p,p'-dicofol and o,p'-dicofol for quantification and confirmation.

-

-

-